molecular formula C7H11ClN2O B6278969 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide CAS No. 1019354-81-4

3-chloro-N-(2-cyanoethyl)-N-methylpropanamide

Cat. No.: B6278969
CAS No.: 1019354-81-4
M. Wt: 174.6
InChI Key:
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Description

3-chloro-N-(2-cyanoethyl)-N-methylpropanamide is an organic compound with the molecular formula C7H11ClN2O It is a derivative of propanamide, featuring a chlorine atom, a cyanoethyl group, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide typically involves the reaction of 3-chloropropanoyl chloride with N-methyl-2-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloropropanoyl chloride+N-methyl-2-cyanoethylamineThis compound+HCl\text{3-chloropropanoyl chloride} + \text{N-methyl-2-cyanoethylamine} \rightarrow \text{this compound} + \text{HCl} 3-chloropropanoyl chloride+N-methyl-2-cyanoethylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-cyanoethyl)-N-methylpropanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: 3-chloropropanoic acid and N-methyl-2-cyanoethylamine.

    Reduction: 3-chloro-N-(2-aminoethyl)-N-methylpropanamide.

Scientific Research Applications

3-chloro-N-(2-cyanoethyl)-N-methylpropanamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its structural features.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-cyanoethyl)-N-methylpropanamide depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would involve interaction with biological targets, such as enzymes or receptors, to exert therapeutic effects. The exact molecular targets and pathways would depend on the specific drug design and intended use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-cyanoethyl)-N-phenylbenzamide
  • 3-chloro-N-(2-cyanoethyl)-N-methylbenzamide

Uniqueness

3-chloro-N-(2-cyanoethyl)-N-methylpropanamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles or biological activities, making it valuable for specific research or industrial purposes.

Properties

CAS No.

1019354-81-4

Molecular Formula

C7H11ClN2O

Molecular Weight

174.6

Purity

94

Origin of Product

United States

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